molecular formula C16H14BrNO3 B5590922 3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate

3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate

Cat. No. B5590922
M. Wt: 348.19 g/mol
InChI Key: JXOKPGLJAVDFNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, including triorganotin(IV) complexes, have been synthesized and characterized, indicating the complexity and the stepwise approach often required in synthesizing such compounds (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate" is typically characterized using techniques like X-ray crystallography, NMR, IR spectroscopy, and more. For instance, the structural characterization of triorganotin(IV) complexes provides insight into the atomic arrangement and bonding within complex molecules (Baul et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Studies on similar molecules have shown various reactivity patterns, such as the formation of polymers or the ability to undergo specific organic transformations (Baul et al., 2002).

Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds synthesized through processes involving bromophenyl and similar structural motifs have been evaluated for their antimicrobial properties. For instance, substituted phenyl azetidines derived from bromophenyl precursors exhibit potential antimicrobial activity, indicating their relevance in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

Carbonic Anhydrase Inhibition

Bromophenol derivatives, including compounds structurally related to "3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate," have been synthesized and tested for their inhibitory activity against carbonic anhydrase enzymes. These compounds show significant inhibitory effects, suggesting their potential application in treating conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2013).

Antiviral Activity

The synthesis and biological evaluation of novel bromophenol derivatives for their antiviral activity against specific viruses, such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I), highlight the potential of these compounds in antiviral therapy. These findings suggest that structurally related compounds may also possess antiviral properties, warranting further investigation (Pandey et al., 2004).

Heterocyclic Compound Synthesis

The chemical reactivity of bromophenyl compounds facilitates the synthesis of various heterocyclic derivatives, which are of significant interest in pharmaceutical and material science research. These synthetic pathways enable the creation of diverse molecular architectures with potential application in drug development and other technological applications (Sancak et al., 2010).

Organometallic Complexes and Catalysis

The synthesis and structural characterization of triorganotin(IV) complexes of related compounds demonstrate their utility in creating organometallic frameworks with potential applications in catalysis and material science. These complexes exhibit unique structural and electronic properties, making them suitable candidates for catalytic and synthetic applications (Baul et al., 2002).

properties

IUPAC Name

[3-[(4-bromo-2-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10-8-13(17)6-7-15(10)18-16(20)12-4-3-5-14(9-12)21-11(2)19/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOKPGLJAVDFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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